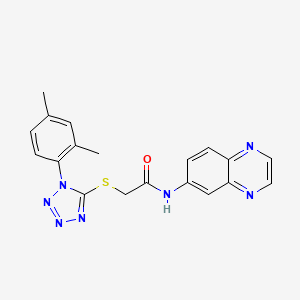
2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(quinoxalin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(quinoxalin-6-yl)acetamide” appears to be a complex organic molecule. It contains a tetrazole ring (a five-membered ring with four nitrogen atoms), a quinoxaline moiety (a type of heterocyclic compound), and an acetamide group (derived from acetic acid).
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, typically, such compounds might be synthesized via multi-step organic synthesis, involving reactions like nucleophilic substitution, condensation, and cyclization.Molecular Structure Analysis
The molecular structure would likely show a significant degree of conjugation, given the presence of multiple aromatic rings. This could affect its chemical reactivity and physical properties.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed analysis. The compound’s reactivity would likely be influenced by the electron-rich aromatic systems and the presence of functional groups like the tetrazole and acetamide.Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific arrangement of atoms and the types of intermolecular forces present.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Host–Guest Complex Formation : A study on amide-containing isoquinoline derivatives, including compounds similar in complexity to the one you're interested in, discussed their synthesis and the formation of host–guest complexes. These complexes exhibited enhanced fluorescence emissions, suggesting potential applications in materials science and sensor technology (Karmakar et al., 2007).
Antimicrobial and Mosquito Larvicidal Activity : Research on 1-aryl-4-methyl derivatives of a related structure demonstrated antimicrobial and mosquito larvicidal activities. These compounds were synthesized through cyclization processes, showing potential in pest control and antimicrobial applications (Rajanarendar et al., 2010).
Cancer Cell Viability and Proliferation : A series of quinoxaline derivatives, including N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides, were prepared and studied for their efficacy on cancer cell viability and proliferation. Several compounds showed inhibitory action on cancer cells, indicating potential therapeutic applications in oncology (El Rayes et al., 2022).
Therapeutic Applications
Antimicrobial and Antiprotozoal Agents : A series of N-(substituted-phenyl) derivatives demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These findings suggest potential therapeutic applications in treating infectious diseases (Patel et al., 2017).
Anticancer and Antimicrobial Agents : Compounds featuring the tetrazolo[1,5-c]quinazolin-5-ylthio moiety were studied for their anticancer and antimicrobial properties. Some exhibited high growth inhibition rates against melanoma cell lines and light activity against bacterial strains, highlighting their potential in cancer and infectious disease treatment (Antypenko et al., 2016).
Safety And Hazards
Without specific information, it’s hard to provide details on safety and hazards. However, as with any chemical compound, appropriate safety measures should be taken when handling it.
Zukünftige Richtungen
Future research on this compound would likely involve elucidating its synthesis, properties, and potential applications. This could involve experimental studies as well as computational modeling.
Eigenschaften
IUPAC Name |
2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-quinoxalin-6-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7OS/c1-12-3-6-17(13(2)9-12)26-19(23-24-25-26)28-11-18(27)22-14-4-5-15-16(10-14)21-8-7-20-15/h3-10H,11H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEKEBAKIYHECF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC4=NC=CN=C4C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(quinoxalin-6-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

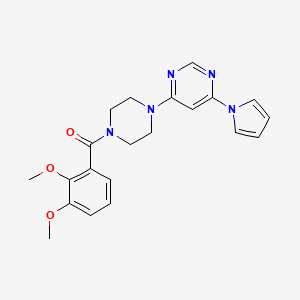
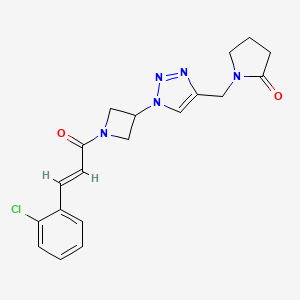
![4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2442331.png)
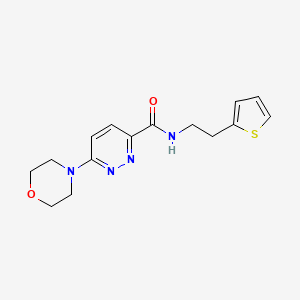
![7-{[(3-Fluorobenzyl)oxy]methyl}-4-[(4-fluoro-3-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2442333.png)
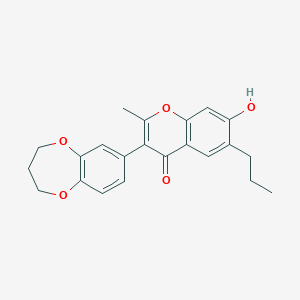
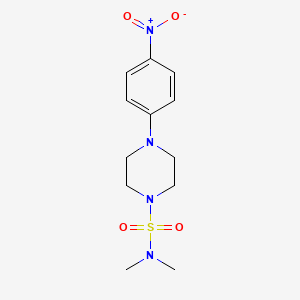
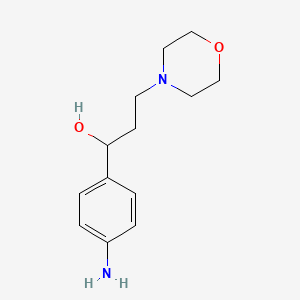
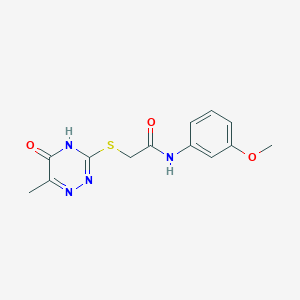
![2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2442341.png)
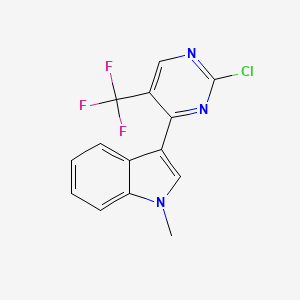
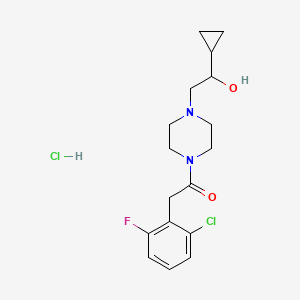
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2442347.png)
![3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine](/img/structure/B2442349.png)